
2-(2,5-Dimethyl-1H-benzimidazol-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethyl-1H-benzimidazol-1-yl)ethan-1-ol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have significant biological and pharmacological properties. This particular compound is characterized by the presence of a benzimidazole ring substituted with two methyl groups and an ethan-1-ol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethyl-1H-benzimidazol-1-yl)ethan-1-ol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of 2,5-dimethylbenzaldehyde with o-phenylenediamine in the presence of an acid catalyst to form the benzimidazole ring. The resulting intermediate is then reacted with ethylene oxide to introduce the ethan-1-ol group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,5-Dimethyl-1H-benzimidazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The methyl groups on the benzimidazole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed:
- Oxidation of the ethan-1-ol group forms 2-(2,5-Dimethyl-1H-benzimidazol-1-yl)ethanal or 2-(2,5-Dimethyl-1H-benzimidazol-1-yl)ethanoic acid.
- Reduction of the benzimidazole ring forms dihydrobenzimidazole derivatives.
- Substitution reactions yield various substituted benzimidazole derivatives depending on the reagents used .
Applications De Recherche Scientifique
2-(2,5-Dimethyl-1H-benzimidazol-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dimethyl-1H-benzimidazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
2-(1H-Benzimidazol-2-yl)ethan-1-ol: Lacks the methyl groups on the benzimidazole ring.
2-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-ol: Has only one methyl group on the benzimidazole ring.
2-(2,5-Dimethyl-1H-benzimidazol-1-yl)ethan-1-amine: Contains an ethan-1-amine group instead of ethan-1-ol.
Uniqueness: 2-(2,5-Dimethyl-1H-benzimidazol-1-yl)ethan-1-ol is unique due to the presence of two methyl groups on the benzimidazole ring, which can influence its chemical reactivity and biological activity. The ethan-1-ol group also provides additional functional versatility, allowing for further chemical modifications and applications .
Propriétés
Numéro CAS |
835627-61-7 |
|---|---|
Formule moléculaire |
C11H14N2O |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2-(2,5-dimethylbenzimidazol-1-yl)ethanol |
InChI |
InChI=1S/C11H14N2O/c1-8-3-4-11-10(7-8)12-9(2)13(11)5-6-14/h3-4,7,14H,5-6H2,1-2H3 |
Clé InChI |
PWOGCSFPPMWBRL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C(=N2)C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl-](/img/structure/B14184228.png)
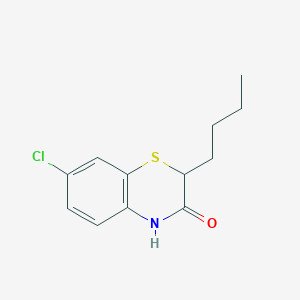
![(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14184244.png)
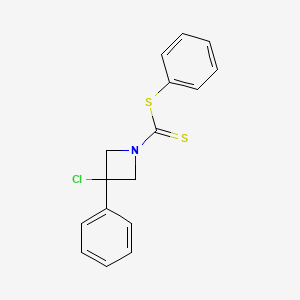
![3-(7-Oxo-2,4,5,7-tetrahydronaphtho[2,1-d][1,2]oxazol-3-yl)propanoic acid](/img/structure/B14184264.png)
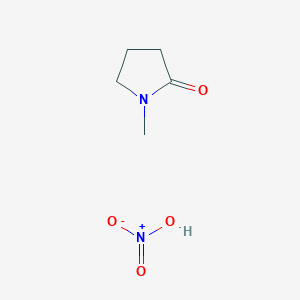
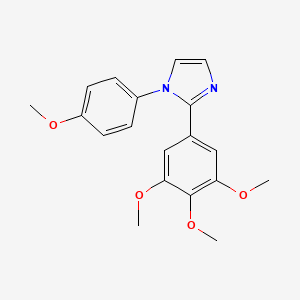
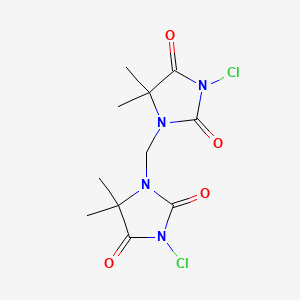


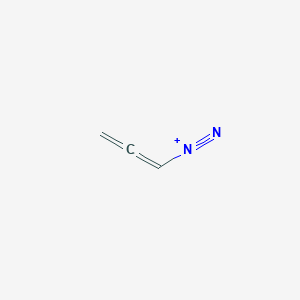
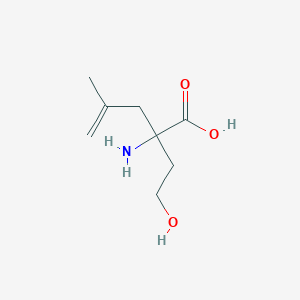
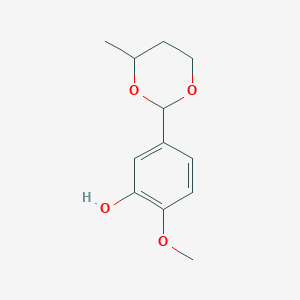
![N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B14184310.png)
